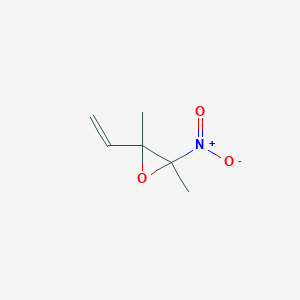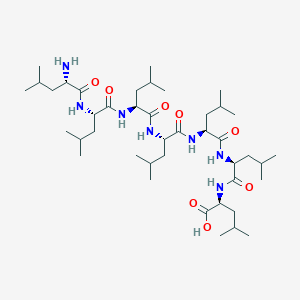![molecular formula C18H16O2S2 B14512185 Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate CAS No. 62688-24-8](/img/structure/B14512185.png)
Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate is a complex organic compound that features a benzothiophene moiety linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate typically involves the reaction of 1-benzothiophene-3-thiol with ethyl 2-bromomethylbenzoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the bromomethyl group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzothiophene and benzoate moieties. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene-3-thiol: A precursor in the synthesis of Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate.
Ethyl benzoate: A simpler ester that lacks the benzothiophene moiety.
Thiophene derivatives: Compounds containing the thiophene ring, which is structurally similar to benzothiophene.
Uniqueness
This compound is unique due to the presence of both benzothiophene and benzoate moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds.
Properties
CAS No. |
62688-24-8 |
|---|---|
Molecular Formula |
C18H16O2S2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
ethyl 2-(1-benzothiophen-3-ylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C18H16O2S2/c1-2-20-18(19)14-8-4-3-7-13(14)11-21-17-12-22-16-10-6-5-9-15(16)17/h3-10,12H,2,11H2,1H3 |
InChI Key |
OVMDJNUCJHQCQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CSC2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)


![2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B14512135.png)
![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione](/img/structure/B14512138.png)


![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)
![2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14512169.png)

![Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate](/img/structure/B14512187.png)
![2-[(Didecylamino)methyl]-6-methylphenol](/img/structure/B14512208.png)
![12H-Benzo[a]phenothiazine, 10-methyl-](/img/structure/B14512216.png)
